molecular formula C19H24N2O3S2 B4088429 2-(benzylthio)-N-{4-[(sec-butylamino)sulfonyl]phenyl}acetamide

2-(benzylthio)-N-{4-[(sec-butylamino)sulfonyl]phenyl}acetamide

Cat. No. B4088429
M. Wt: 392.5 g/mol
InChI Key: LCFAYSHRZXROJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-{4-[(sec-butylamino)sulfonyl]phenyl}acetamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as BSA or Benzylsulfonylacetamide.

Mechanism of Action

BSA has been found to inhibit the activity of certain enzymes by binding to the active site of the enzyme. This binding inhibits the enzyme's ability to catalyze reactions, leading to a decrease in enzyme activity. BSA has also been found to induce apoptotic cell death in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
BSA has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for drug development. Additionally, BSA has been found to induce apoptotic cell death in cancer cells, making it a potential candidate for cancer treatment. BSA has also been found to exhibit low toxicity, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of BSA is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying enzyme activity and function. Another advantage of BSA is its low toxicity, making it a safe compound for use in scientific research. One limitation of BSA is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on BSA. One potential direction is the development of BSA as a drug for the treatment of cancer and other diseases. Another potential direction is the development of BSA as a fluorescent probe for the detection of biological molecules. Additionally, further research could be done to optimize the synthesis method for BSA to increase yields and purity. Finally, more research could be done to elucidate the mechanism of action of BSA and its effects on various biological pathways.

Scientific Research Applications

BSA has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for drug development. BSA has also been studied for its potential application as a fluorescent probe in the detection of biological molecules. Additionally, BSA has been studied for its potential application in the treatment of cancer and other diseases.

properties

IUPAC Name

2-benzylsulfanyl-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-15(2)21-26(23,24)18-11-9-17(10-12-18)20-19(22)14-25-13-16-7-5-4-6-8-16/h4-12,15,21H,3,13-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFAYSHRZXROJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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